molecular formula C4H5F3O3S B2775807 1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol CAS No. 1780856-81-6

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol

Cat. No.: B2775807
CAS No.: 1780856-81-6
M. Wt: 190.14
InChI Key: PQWPBKQGPAJRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol is a chemical compound known for its unique structure and properties. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. The presence of a trifluoromethyl group and a hydroxyl group in its structure imparts distinct chemical and physical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol exerts its effects involves interactions with molecular targets and pathways specific to its structure. The trifluoromethyl group enhances lipophilicity, facilitating its absorption and migration through biomembranes . The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-one: A sulfur-containing heterocycle with a similar ring structure but lacking the trifluoromethyl group.

    Tetrahydrothiophene: Another sulfur-containing heterocycle with a five-membered ring.

    Thiopyran-3-one: A six-membered sulfur-containing heterocycle.

Uniqueness

1,1-Dioxo-3-(trifluoromethyl)thietan-3-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which impart distinct chemical and physical properties. These features make it particularly valuable in research applications where these properties are advantageous.

Properties

IUPAC Name

1,1-dioxo-3-(trifluoromethyl)thietan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c5-4(6,7)3(8)1-11(9,10)2-3/h8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWPBKQGPAJRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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